(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, a piperidinyl group, and a pyrido[1,2-a]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multiple steps. The process begins with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the piperidinyl group, the chlorophenyl group, and the sulfonyl group. The final step involves the formation of the prop-2-enenitrile moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways involved in diseases, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile include other pyrido[1,2-a]pyrimidine derivatives, sulfonyl-containing compounds, and piperidinyl-substituted molecules. Examples include:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H23ClN4O3S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H23ClN4O3S/c1-16-9-12-28(13-10-16)23-21(24(30)29-11-3-4-17(2)22(29)27-23)14-20(15-26)33(31,32)19-7-5-18(25)6-8-19/h3-8,11,14,16H,9-10,12-13H2,1-2H3/b20-14+ |
InChI Key |
PZURRAFFJSTKMV-XSFVSMFZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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